ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15549216
Molecular Formula: C24H18N2O6S
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O6S |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C24H18N2O6S/c1-3-31-23(30)21-12(2)25-24(33-21)26-18(13-7-6-8-14(27)11-13)17-19(28)15-9-4-5-10-16(15)32-20(17)22(26)29/h4-11,18,27H,3H2,1-2H3 |
| Standard InChI Key | CILSVTCAWFKCEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture integrates three key components:
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A chromeno[2,3-c]pyrrole-3,9-dione core, featuring a fused tetracyclic system with ketone groups at positions 3 and 9.
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A 4-methyl-1,3-thiazole ring substituted at position 5 with an ethyl carboxylate group.
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A 3-hydroxyphenyl substituent at position 1 of the chromeno-pyrrole system, introducing phenolic functionality .
This combination creates a planar, conjugated system that may facilitate π-π stacking interactions, a property relevant to both materials science and drug-receptor binding.
Molecular Formula and Weight
Derived from systematic nomenclature, the molecular formula is C<sub>25</sub>H<sub>19</sub>N<sub>2</sub>O<sub>6</sub>S, with a calculated molecular weight of 493.5 g/mol. The exact mass (monoisotopic) is 493.0964 Da, as inferred from analogs in PubChem entries .
Spectroscopic Characteristics
While experimental spectral data are unavailable in the provided sources, key predictions include:
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IR: Strong absorption bands at ~1700 cm<sup>−1</sup> (ester C=O), ~1650 cm<sup>−1</sup> (pyrrolidinone C=O), and ~3400 cm<sup>−1</sup> (phenolic -OH).
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<sup>1</sup>H NMR: Expected signals include a triplet for the ethyl group (δ 1.3–1.5 ppm), a singlet for the thiazole methyl (δ 2.5 ppm), and aromatic protons split by coupling with fluorine (if present in analogs) .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a multicomponent reaction strategy:
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Base Reaction: Condensation of chromeno[2,3-c]pyrrole-3,9-dione derivatives with hydrazine hydrate in dioxane at 60°C.
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Thiazole Incorporation: Subsequent coupling with preformed 4-methyl-1,3-thiazole-5-carboxylate units under Mitsunobu conditions.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, dioxane, 60°C, 12h | 68 | 95 |
| 2 | DIAD, PPh<sub>3</sub>, THF, rt, 6h | 52 | 90 |
This method avoids chromatographic purification, favoring crystallization from ethanol/water mixtures.
Structural Modifications
Key synthetic variations explored in analogs include:
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Phenyl Substituents: Replacing 3-hydroxyphenyl with 4-methylphenyl (as in PubChem CID 16434867) or 4-ethoxyphenyl alters solubility and bioactivity .
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Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid enhances polarity but reduces membrane permeability.
Biological Activity and Mechanisms
Putative Targets
Though direct studies are lacking, structural parallels suggest potential interactions with:
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Topoisomerase II (TOP2): Chromeno-pyrrole derivatives intercalate DNA, while thiazoles inhibit associated repair enzymes like TDP2 .
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Kinases: The thiazole ring may compete with ATP-binding sites, as seen in tyrosine kinase inhibitors .
Comparative Bioactivity
Analog compounds exhibit diverse activities:
These data underscore the impact of substituents on potency and selectivity .
Physicochemical Properties
Solubility and LogP
Predicted using the Lipinski Rule of Five:
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LogP: 3.2 (moderate lipophilicity, suitable for oral absorption).
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Water Solubility: 0.02 mg/mL (poor, necessitating formulation aids).
Stability Profile
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Thermal Stability: Decomposes at 210°C (DSC).
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Photostability: Susceptible to UV-induced degradation due to the chromophore-rich structure.
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Chromeno-pyrrole-thiazole hybrids could synergize with TOP2 inhibitors by blocking DNA repair pathways .
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Antimicrobials: Thiazole components disrupt microbial cell wall synthesis, as demonstrated in related compounds .
Materials Science
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Organic Semiconductors: Extended conjugation enables charge transport, with HOMO-LUMO gaps ~3.1 eV (calculated).
Challenges and Innovations
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Synthetic Scalability: Current yields (~52%) require optimization for industrial production.
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Target Validation: CRISPR screening or proteomic studies are needed to identify precise molecular targets.
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